molecular formula C15H21N3O2 B12354409 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione

Cat. No.: B12354409
M. Wt: 275.35 g/mol
InChI Key: SEOGTDPPHOWPCR-AMGKYWFPSA-N
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Description

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione is an organic compound with a molecular formula of C14H20N2O2 This compound is known for its unique structure, which includes a diazinane ring substituted with a phenylethylamino group and a propan-2-yl group

Preparation Methods

The synthesis of 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of a diazinane derivative with a phenylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione can be compared with similar compounds such as:

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H21N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13,16H,9H2,1-3H3,(H,17,20)/t11-,13?/m0/s1

InChI Key

SEOGTDPPHOWPCR-AMGKYWFPSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2CC(=O)N(C(=O)N2)C(C)C

Canonical SMILES

CC(C)N1C(=O)CC(NC1=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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